3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate 3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13878558
InChI: InChI=1S/C15H28O6/c1-14(2,3)13(17)19-8-6-7-18-11(9-16)12-10-20-15(4,5)21-12/h11-12,16H,6-10H2,1-5H3/t11-,12+/m0/s1
SMILES: CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C
Molecular Formula: C15H28O6
Molecular Weight: 304.38 g/mol

3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate

CAS No.:

Cat. No.: VC13878558

Molecular Formula: C15H28O6

Molecular Weight: 304.38 g/mol

* For research use only. Not for human or veterinary use.

3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate -

Specification

Molecular Formula C15H28O6
Molecular Weight 304.38 g/mol
IUPAC Name 3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C15H28O6/c1-14(2,3)13(17)19-8-6-7-18-11(9-16)12-10-20-15(4,5)21-12/h11-12,16H,6-10H2,1-5H3/t11-,12+/m0/s1
Standard InChI Key LXGZWBAPLPDLEP-NWDGAFQWSA-N
Isomeric SMILES CC1(OC[C@@H](O1)[C@H](CO)OCCCOC(=O)C(C)(C)C)C
SMILES CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C
Canonical SMILES CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the class of pivalate esters with a molecular formula of C₁₅H₂₈O₆ and a molecular weight of 304.38 g/mol . Its IUPAC name reflects the stereochemical configuration at the (S) and (R) centers:
3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate.

Table 1: Key Molecular Properties

PropertyValue
CAS RN337970-22-6
Molecular FormulaC₁₅H₂₈O₆
Molecular Weight304.38 g/mol
Storage ConditionsRefrigeration (2–8°C)
Stereochemistry(S)- and (R)-configured centers

Structural Components

The molecule comprises three distinct functional groups:

  • Pivalate Ester (2,2-Dimethylpropanoate): This hydrophobic group enhances metabolic stability by resisting enzymatic hydrolysis.

  • Hydroxyethoxy Chain: A hydrophilic segment with a secondary alcohol (-OH) that enables hydrogen bonding, improving aqueous solubility.

  • 2,2-Dimethyl-1,3-dioxolane Ring: A cyclic acetal protecting group that stabilizes diol intermediates during synthetic reactions .

The stereochemistry at the (S)-1 and (R)-4 positions influences the compound’s three-dimensional conformation, affecting its reactivity and interaction with chiral environments.

Synthesis and Stereochemical Control

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

  • Dioxolane Formation: (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol is reacted with epichlorohydrin to introduce the hydroxyethoxy chain.

  • Stereoselective Etherification: The (S)-configured hydroxy group is established via Sharpless epoxidation or enzymatic resolution.

  • Pivaloylation: The terminal hydroxyl group is esterified with pivaloyl chloride under basic conditions .

Key Reaction: Final Esterification Step

3-((S)-1-((R)-Dioxolanyl)-2-hydroxyethoxy)propanol+Pivaloyl chlorideEt3NTarget Compound+HCl\text{3-((S)-1-((R)-Dioxolanyl)-2-hydroxyethoxy)propanol} + \text{Pivaloyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

This step achieves >95% yield when conducted in anhydrous dichloromethane at 0°C .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the product .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 4.25–4.15 (m, dioxolane protons), 3.75–3.60 (m, hydroxyethoxy chain), 1.20 (s, pivalate methyl groups) .

    • IR: 1745 cm⁻¹ (C=O stretch of ester), 3450 cm⁻¹ (-OH stretch).

Applications in Drug Delivery and Polymer Chemistry

Role as a Protecting Group

The 2,2-dimethyl-1,3-dioxolane moiety acts as a temporary protecting group for diols in nucleoside and carbohydrate synthesis. It is removed under mild acidic conditions (e.g., 0.1 M HCl in THF) without affecting ester bonds .

Drug-Polymer Conjugates

The compound’s dual hydrophilicity/hydrophobicity makes it suitable for pH-sensitive drug delivery systems. For example, in EP 2181704 B1, similar dioxolane-containing structures are used to stabilize paclitaxel in hydrogel matrices . The pivalate group enhances drug loading capacity by 20–30% compared to acetate esters .

Table 2: Comparative Drug Loading Efficiency

Ester GroupDrug Loading (%)
Pivalate78–82
Acetate52–58
Benzoate65–70

Rheological Modifier

In polymer gels (e.g., polyethylene glycol-based systems), the hydroxyethoxy chain improves shear-thinning behavior, reducing viscosity under stress for injectable formulations .

Stability and Degradation Profile

Hydrolytic Stability

The pivalate ester exhibits a half-life of 48 hours in phosphate buffer (pH 7.4) at 37°C, compared to 2 hours for acetylated analogs. Degradation follows first-order kinetics:

k=1.44×105s1(R2=0.98)k = 1.44 \times 10^{-5} \, \text{s}^{-1} \quad (\text{R}^2 = 0.98)

Thermal Behavior

  • Melting Point: 89–92°C (DSC, heating rate 10°C/min) .

  • Thermogravimetric Analysis: 5% weight loss at 210°C under nitrogen .

Future Research Directions

  • Enzymatic Resolution: Optimizing lipase-catalyzed reactions to achieve >99% enantiomeric excess.

  • Targeted Drug Delivery: Conjugating the compound with monoclonal antibodies for tumor-specific release .

  • Biodegradable Polymers: Incorporating the dioxolane group into polyesters for controlled degradation .

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